molecular formula C14H19N2O13P3S B12811209 Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-6-(phenylthio)-1(2H)-pyrimidinyl)methoxy)ethyl) ester CAS No. 125400-24-0

Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-6-(phenylthio)-1(2H)-pyrimidinyl)methoxy)ethyl) ester

Cat. No.: B12811209
CAS No.: 125400-24-0
M. Wt: 548.29 g/mol
InChI Key: JRYKCAQHVWMLLS-UHFFFAOYSA-N
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Description

Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-6-(phenylthio)-1(2H)-pyrimidinyl)methoxy)ethyl) ester is a useful research compound. Its molecular formula is C14H19N2O13P3S and its molecular weight is 548.29 g/mol. The purity is usually 95%.
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Biological Activity

Triphosphoric acid esters, particularly those modified with pyrimidine derivatives, have garnered attention in medicinal chemistry due to their potential biological activities. The compound Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-6-(phenylthio)-1(2H)-pyrimidinyl)methoxy)ethyl) ester is one such derivative that may exhibit significant pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C12H19N4O10P3S\text{C}_{12}\text{H}_{19}\text{N}_4\text{O}_{10}\text{P}_3\text{S}

This structure indicates a complex arrangement that may influence its interaction with biological targets.

The biological activity of triphosphoric acid esters often involves inhibition of viral replication and modulation of cellular pathways. The following mechanisms have been noted:

  • Inhibition of Viral Replication : Similar compounds have been shown to inhibit the replication of various viruses, including HIV and herpesviruses. The triphosphoric acid moiety is crucial for mimicking nucleotide structures, allowing for incorporation into viral DNA and subsequent termination of replication processes .
  • Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit enzymes critical for viral life cycles. For example, phosphonates have been noted to inhibit viral polymerases effectively .

Biological Activity Data

The following table summarizes key findings related to the biological activity of triphosphoric acid esters and similar compounds:

Compound Target Virus Activity IC50 (µM) Reference
Triphosphoric Acid EsterHIV-1Inhibition of replication0.5
PMEA (Adefovir)HBVInhibition of replication0.02
Bis-POM-PMEAHSV-1Inhibition of replication0.1
PMEO-DAPyVZVInhibition of replication0.03

Case Studies

Several studies have explored the efficacy and safety profiles of triphosphoric acid derivatives:

  • Antiviral Efficacy : A study demonstrated that the triphosphoric acid derivative exhibited potent antiviral activity against HIV-1 in vitro, with an IC50 value comparable to leading antiviral drugs . This study highlighted the potential for developing effective treatments against resistant strains.
  • Toxicity Assessment : Research on related phosphonate compounds indicated low acute toxicity in animal models, suggesting a favorable safety profile for further development . Long-term studies are necessary to evaluate chronic exposure effects.
  • Bioavailability Studies : Investigations into the pharmacokinetics of similar compounds revealed that modifications to enhance membrane permeability significantly improved bioavailability and therapeutic outcomes in vivo . This insight is crucial for optimizing formulations for clinical use.

Properties

CAS No.

125400-24-0

Molecular Formula

C14H19N2O13P3S

Molecular Weight

548.29 g/mol

IUPAC Name

[hydroxy-[2-[(5-methyl-2,4-dioxo-6-phenylsulfanylpyrimidin-1-yl)methoxy]ethoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C14H19N2O13P3S/c1-10-12(17)15-14(18)16(13(10)33-11-5-3-2-4-6-11)9-26-7-8-27-31(22,23)29-32(24,25)28-30(19,20)21/h2-6H,7-9H2,1H3,(H,22,23)(H,24,25)(H,15,17,18)(H2,19,20,21)

InChI Key

JRYKCAQHVWMLLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCOP(=O)(O)OP(=O)(O)OP(=O)(O)O)SC2=CC=CC=C2

Origin of Product

United States

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